molecular formula C10H10N2O2 B11054777 3-(2-hydroxyethyl)-1H-quinoxalin-2-one

3-(2-hydroxyethyl)-1H-quinoxalin-2-one

Cat. No.: B11054777
M. Wt: 190.20 g/mol
InChI Key: XCWICZAXQRJUPN-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2(1H)-quinoxalinone is a heterocyclic compound that features a quinoxalinone core with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2(1H)-quinoxalinone typically involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent functionalization to introduce the hydroxyethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Hydroxyethyl)-2(1H)-quinoxalinone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoxalinone core can be reduced to form dihydroquinoxalinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxalinone core or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoxalinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the quinoxalinone core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A parent compound with a similar core structure but lacking the hydroxyethyl group.

    2(1H)-Quinoxalinone: Similar to 3-(2-Hydroxyethyl)-2(1H)-quinoxalinone but without the hydroxyethyl substituent.

    Hydroxyethyl-substituted heterocycles: Compounds with similar hydroxyethyl groups but different core structures.

Uniqueness

3-(2-Hydroxyethyl)-2(1H)-quinoxalinone is unique due to the presence of both the quinoxalinone core and the hydroxyethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C10H10N2O2/c13-6-5-9-10(14)12-8-4-2-1-3-7(8)11-9/h1-4,13H,5-6H2,(H,12,14)

InChI Key

XCWICZAXQRJUPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCO

Origin of Product

United States

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